N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride
Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a chloro group at position 7 and a methyl group at position 2. The molecule further incorporates an isoxazole-5-carboxamide moiety linked to a 3-(dimethylamino)propyl chain. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S.ClH/c1-11-5-6-12(18)15-14(11)20-17(25-15)22(10-4-9-21(2)3)16(23)13-7-8-19-24-13;/h5-8H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDJQYJFDYXXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=NO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1215319-73-5 |
| Molecular Formula | C₁₃H₁₈ClN₃S |
| Molecular Weight | 283.82 g/mol |
| Purity | 95% |
Antimicrobial Activity
Research has indicated that compounds similar to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide exhibit significant antimicrobial properties. A study highlighted that substituted isoxazoles could effectively inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis .
Case Study: Antitubercular Activity
A series of related compounds demonstrated high inhibitory activity against M. tuberculosis with minimum inhibitory concentrations (MICs) indicating their potential as antitubercular agents. For instance, compounds with similar structural features were found to have MIC values ranging from 0.1 to 8 µM against susceptible strains .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have also been explored. In vitro studies suggest that derivatives of the benzo[d]thiazole structure can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines . This activity positions them as candidates for developing new anti-inflammatory therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the benzo[d]thiazole and isoxazole rings significantly affect their pharmacological profiles. For example, modifications that enhance lipophilicity often correlate with improved cellular permeability and efficacy against bacterial strains .
Summary of Key Studies
- Antitubercular Activity : Studies have shown that compounds similar to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide can inhibit M. tuberculosis effectively.
- Anti-inflammatory Effects : Research indicates that these compounds may reduce inflammation by inhibiting specific signaling pathways involved in cytokine production.
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that modifications can enhance stability and bioavailability, crucial for therapeutic applications.
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest structural analogs include:
5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) ()
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride ()
The table below summarizes critical distinctions:
Functional Implications
Bioactivity: The triazole-thione group in Compound 6h () is associated with antimicrobial activity, as sulfur-containing heterocycles often exhibit such properties . In contrast, the target compound’s isoxazole-carboxamide moiety may favor kinase inhibition due to its resemblance to ATP-binding site ligands.
The chloro substituent in both the target compound and may enhance electrophilic interactions with biological targets.
Metabolic Stability :
- The triazole-thione in Compound 6h () may confer higher metabolic stability due to sulfur’s resistance to oxidative degradation compared to the target compound’s isoxazole ring .
Research Findings and Limitations
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high purity and yield?
- Methodological Answer : Synthesis optimization requires evaluating reaction parameters such as solvent polarity (e.g., dioxane vs. ethanol), stoichiometry of reagents (e.g., chloroacetyl chloride equivalents), and temperature control (20–25°C for exothermic steps). Statistical design of experiments (DoE) can systematically reduce trial-and-error approaches by identifying key variables (e.g., catalyst loading, reaction time) . For example, triethylamine is often used as a base to neutralize HCl byproducts during amide bond formation, but excess amounts may lead to side reactions . Post-synthesis purification via recrystallization (ethanol-DMF mixtures) or column chromatography is critical to achieve >95% purity, validated by HPLC and NMR .
Q. How should researchers characterize this compound’s structural integrity and stability under varying storage conditions?
- Methodological Answer : Comprehensive characterization includes:
- Spectroscopic analysis : - and -NMR to confirm substitution patterns (e.g., benzothiazole vs. isoxazole linkages) and proton environments .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out degradation products.
- Stability studies : Accelerated stability testing at 40°C/75% RH for 4–8 weeks, with periodic HPLC analysis to detect hydrolysis or oxidation byproducts. Storage in amber vials under inert gas (N) is recommended to prevent photodegradation .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity (e.g., antimicrobial, anticancer)?
- Methodological Answer : Begin with cell viability assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) or microbial strains (e.g., S. aureus, E. coli). Dose-response curves (0.1–100 µM) can determine IC values. Parallel testing with positive controls (e.g., doxorubicin for anticancer assays) ensures methodological validity. For mechanistic insights, combine with fluorescence-based apoptosis assays (Annexin V/PI staining) or ROS detection kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : SAR requires systematic modification of key moieties:
- Benzothiazole ring : Introduce electron-withdrawing groups (e.g., -NO) at the 7-position to enhance electrophilic interactions with target enzymes.
- Isoxazole-carboxamide : Replace the dimethylaminopropyl chain with cyclic amines (e.g., piperazine) to modulate lipophilicity and blood-brain barrier penetration .
Computational docking (e.g., AutoDock Vina) against crystallographic protein targets (e.g., kinase domains) can prioritize synthetic candidates .
Q. What experimental strategies address discrepancies in biological activity data across research groups?
- Methodological Answer : Data contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate with inter-laboratory reproducibility studies .
- Compound degradation : Confirm batch integrity via LC-MS before assays.
- Off-target effects : Use CRISPR-engineered cell lines (e.g., knockout models) to isolate primary targets .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be reliably assessed?
- Methodological Answer :
- PK studies : Administer the compound intravenously/orally to rodents (10–50 mg/kg), with serial blood sampling over 24h. LC-MS/MS quantifies plasma concentrations; non-compartmental analysis calculates , , and bioavailability .
- Toxicity : Acute toxicity testing in mice (OECD 423) and histopathological examination of liver/kidney tissues. Mitochondrial toxicity assays (e.g., Seahorse Analyzer) predict organ-specific risks .
Q. What computational tools are effective for predicting metabolic pathways and potential drug-drug interactions?
- Methodological Answer : Use in silico platforms:
- CYP450 metabolism : Schrödinger’s MetaSite predicts Phase I oxidation sites (e.g., dimethylamino group demethylation) .
- Interaction risks : SwissADME evaluates inhibition potential against CYP3A4/CYP2D6, critical for polypharmacy scenarios .
Methodological Challenges and Solutions
Q. How to resolve low solubility in aqueous buffers for in vitro assays?
- Answer : Employ co-solvents (e.g., DMSO ≤0.1% v/v) or formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity. Dynamic light scattering (DLS) monitors aggregation .
Q. What strategies validate target engagement in complex biological systems?
- Answer : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets. Combine with siRNA knockdown to correlate target suppression with phenotypic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
